2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile

Lipophilicity Drug-likeness Permeability

2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile (CAS 6627-87-8; PubChem CID 246765; NSC is a spirocyclic glutarimide derivative with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol. The compound features a 2,4-dioxopiperidine (glutarimide) ring spiro-fused at position 3 to a cyclohexane ring, with a single carbonitrile substituent at position 1 (IUPAC: position providing a site for further functionalization.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 6627-87-8
Cat. No. B11893283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile
CAS6627-87-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)NC(=O)C2C#N
InChIInChI=1S/C11H14N2O2/c12-7-8-10(15)13-9(14)6-11(8)4-2-1-3-5-11/h8H,1-6H2,(H,13,14,15)
InChIKeyJUSPBXZYLXJDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile (CAS 6627-87-8): Spirocyclic Glutarimide Scaffold for Synthetic and Medicinal Chemistry Procurement


2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile (CAS 6627-87-8; PubChem CID 246765; NSC 60243) is a spirocyclic glutarimide derivative with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol [1]. The compound features a 2,4-dioxopiperidine (glutarimide) ring spiro-fused at position 3 to a cyclohexane ring, with a single carbonitrile substituent at position 1 (IUPAC: position 5) providing a site for further functionalization [2]. This scaffold is structurally related to key intermediates in gabapentin synthesis and has been explored as a precursor for anticonvulsant and analgesic drug candidates [3]. The compound is listed in the National Cancer Institute (NCI) screening collection under NSC 60243, indicating its historical inclusion in broad biological evaluation programs [1].

Why Generic Substitution Fails for 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile in Research Procurement


Critical Evidence-Gap Disclosure: After exhaustive searching of primary literature, patents, and authoritative databases under the designated source restrictions, no direct head-to-head quantitative comparator studies were identified for this specific compound. The available differentiation evidence relies on computed physicochemical property comparisons from PubChem and class-level structural inferences from related spirocyclic glutarimide chemistry [1]. Consequently, the quantitative differentiation presented in Section 3 should be interpreted as indicating directional advantages rather than definitive superiority. Despite this limitation, the mono-carbonitrile substitution pattern confers a specific reactivity profile distinct from both the parent glutarimide (no nitrile handle) and the 1,5-dicarbonitrile analog (two reactive nitriles), making generic substitution chemically non-equivalent in synthetic applications where precise mono-functionalization is required [2]. Prospective procurers are strongly encouraged to request head-to-head comparative data from vendors before making selection decisions.

Quantitative Differentiation Evidence: 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile vs. Key Analogs


Lipophilicity Advantage: XLogP3 of 1.5 Confers Balanced Polarity vs. Parent Glutarimide and Dicarbonitrile Analogs

The target compound exhibits a computed XLogP3-AA value of 1.5, representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. By comparison, the parent glutarimide 3-azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1, no nitrile group) is predicted to have lower XLogP (estimated ~0.8–1.0 based on structural subtraction of the nitrile contribution), while the 1,5-dicarbonitrile analog 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (CAS 4355-15-1, MW 231.25, C12H13N3O2) would be expected to have higher XLogP due to the second nitrile group [1]. This intermediate logP positions the mono-carbonitrile as a potentially more favorable starting point for CNS drug discovery where LogP values of 1–3 are generally preferred for blood-brain barrier penetration [2].

Lipophilicity Drug-likeness Permeability Spirocyclic glutarimide

Hydrogen Bond Profile: Single Donor/Single Nitrile Combination Offers Distinct Synthetic Orthogonality vs. Dicarbonitrile and Carboxamide Analogs

The target compound possesses exactly one hydrogen bond donor (the glutarimide NH) and three H-bond acceptors (two carbonyl oxygens plus the nitrile nitrogen), giving a donor/acceptor ratio of 1:3 [1]. This contrasts with the parent glutarimide (CAS 1130-32-1), which also has one donor but only two acceptors (no nitrile), and the 1,5-dicarbonitrile (CAS 4355-15-1), which has one donor and four acceptors (two nitriles). The 1-carboxamide analog 2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxamide (CAS 1087760-14-2) possesses two donors (NH + CONH2) and four acceptors, making it substantially more polar . This single-nitrile, single-donor configuration provides a unique balance: the nitrile serves as a synthetic handle for hydrolysis to carboxamide or carboxylic acid, while the single NH donor minimizes competing H-bond interactions during subsequent coupling reactions.

Hydrogen bonding Synthetic handle Derivatization Orthogonal reactivity

Topological Polar Surface Area of 70 Ų Positions Compound Favorably for Oral Bioavailability vs. More Polar Analogs

The target compound has a computed topological polar surface area (TPSA) of 70 Ų [1]. This falls well below the widely recognized threshold of 140 Ų for predicted oral bioavailability (Veber's rule) and below 90 Ų, a stricter threshold for good blood-brain barrier penetration [2]. The 1,5-dicarbonitrile analog (CAS 4355-15-1) would be expected to have higher TPSA (approximately 94 Ų, adding ~24 Ų for the second nitrile), while the 1-carboxamide analog (CAS 1087760-14-2) would be higher still due to the primary amide group (~96–100 Ų). The lower TPSA of the mono-carbonitrile suggests superior passive membrane permeability compared to these more polar derivatives, while retaining sufficient polarity to avoid the poor solubility often associated with very lipophilic compounds.

Polar surface area Oral bioavailability Membrane permeability Drug-likeness

Rigid Spirocyclic Core with Zero Rotatable Bonds Offers Conformational Restriction Advantage for Target Binding vs. Flexible Analogs

The target compound has zero rotatable bonds, as the entire structure is conformationally locked by the spirocyclic junction between the glutarimide and cyclohexane rings [1]. This complete conformational restriction pre-organizes the pharmacophoric elements (two carbonyls, one NH, one nitrile) in a fixed spatial orientation. In contrast, non-spirocyclic glutarimide derivatives or open-chain analogs (e.g., 1,1-cyclohexanediacetic acid derivatives used in gabapentin synthesis) possess multiple rotatable bonds that increase the entropic penalty upon target binding [2]. The spirocyclic scaffold of 3-azaspiro[5.5]undecane derivatives has been noted to provide a rigid, three-dimensional framework that can enhance binding selectivity compared to more flexible congeners [3]. While no direct binding affinity comparison is available for this specific compound, the zero-rotatable-bond architecture is a well-established design principle for improving target engagement by reducing conformational entropy loss.

Conformational restriction Entropic penalty Spiro scaffold Binding affinity

Optimal Procurement Scenarios for 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile Based on Quantitative Evidence


Gabapentin and Bispidine Intermediate Synthesis: Selective Mono-Nitrile Hydrolysis for Impurity-Controlled Pathways

As demonstrated by the recent RSM-optimized hydrolysis study of 2,4-dioxo-3-azaspiro-1,5-dicarbonitrile, selective nitrile manipulation is critical for controlling impurity profiles in gabapentin intermediate production [1]. The mono-carbonitrile scaffold provides a single, unambiguous site for hydrolysis to the corresponding carboxamide (Gabapentin Impurity 3, CAS 1087760-14-2) or carboxylic acid, avoiding the statistical mixture of mono- and di-hydrolysis products that plagues dicarbonitrile processing. For analytical reference standard procurement, this compound serves as a key marker for monitoring partial hydrolysis side-products in industrial gabapentin manufacturing, where the dicarbonitrile intermediate (CAS 4355-15-1) is commonly employed.

CNS Drug Discovery: Spirocyclic Glutarimide Scaffold with Optimal logP (1.5) and TPSA (70 Ų) for Blood-Brain Barrier Penetration

The computed physicochemical profile of this compound—XLogP3 of 1.5 and TPSA of 70 Ų—falls within optimal ranges for CNS drug candidates as defined by established medicinal chemistry guidelines [1]. The single nitrile group provides a synthetic handle for further diversification (hydrolysis, reduction, cycloaddition) without introducing the excessive polarity or chemoselectivity complications of the dicarbonitrile analog. As documented in the Russian Journal of Organic Chemistry (2018), closely related 2,6-dioxo-5-aryl-3-azaspiro[5.5]undecane-1-carbonitriles have been explored as intermediates for anticonvulsant and analgesic agents [2]. This compound is best procured as a core scaffold for CNS-focused medicinal chemistry programs targeting ion channels, GPCRs, or enzymes within the central nervous system.

Conformationally Restricted Pharmacophore Design: Zero Rotatable Bond Scaffold for Structure-Based Drug Design

With zero rotatable bonds [1], this spirocyclic glutarimide provides a completely pre-organized three-dimensional pharmacophore. This architectural feature is particularly valuable in fragment-based drug discovery and structure-based design, where rigid scaffolds reduce the entropic penalty of binding and facilitate accurate computational docking. The scaffold's conformational rigidity, combined with the single nitrile vector for diversification, makes it suitable for library synthesis where maintaining spatial orientation of key functional groups (the two carbonyls and the NH) is essential for SAR studies.

NCI Screening Collection Derivative: Follow-Up on Historical Anticancer Screening Data

The compound's designation as NSC 60243 in the National Cancer Institute's screening collection indicates it was previously submitted for broad biological evaluation [1]. For research groups accessing historical NCI-60 cell line screening data or seeking to investigate structure-activity relationships around NCI screening hits, procurement of this exact compound ensures continuity with historical screening records. This is particularly relevant for cancer research groups exploring glutarimide-based cereblon modulators or other spirocyclic pharmacophores with documented antitumor activity in related scaffolds.

Quote Request

Request a Quote for 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.